molecular formula C6H8O2 B169976 1-Cyclopropylpropane-1,2-dione CAS No. 15940-89-3

1-Cyclopropylpropane-1,2-dione

Cat. No. B169976
CAS RN: 15940-89-3
M. Wt: 112.13 g/mol
InChI Key: LYGCEXZUGZMYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpropane-1,2-dione, also known as 1,2-Cyclopropandione, is a cyclic ketone with the molecular formula C5H6O2. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 1-Cyclopropylpropane-1,2-dione is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It is also believed to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

1-Cyclopropylpropane-1,2-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Cyclopropylpropane-1,2-dione in lab experiments is its versatility. It can be used in a variety of applications such as organic synthesis, catalysis, and drug discovery. Another advantage is its unique chemical properties, which make it a useful building block for the synthesis of more complex organic compounds.
One limitation of using 1-Cyclopropylpropane-1,2-dione in lab experiments is its toxicity. It is a highly reactive compound that can be dangerous if not handled properly. Another limitation is its cost, as it is a relatively expensive compound.

Future Directions

There are many future directions for the use of 1-Cyclopropylpropane-1,2-dione in scientific research. One direction is the development of new synthetic methods for the preparation of 1-Cyclopropylpropane-1,2-dione and related compounds. Another direction is the exploration of its potential as a drug candidate, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyclopropylpropane-1,2-dione and its biochemical and physiological effects.

Synthesis Methods

1-Cyclopropylpropane-1,2-dione can be synthesized through a variety of methods. One common method involves the oxidation of cyclopropylcarbinol using a suitable oxidizing agent such as chromic acid or potassium permanganate. Another method involves the reaction of cyclopropylmethyl lithium with carbon dioxide. The synthesis of 1-Cyclopropylpropane-1,2-dione is an important step in the preparation of a variety of organic compounds.

Scientific Research Applications

1-Cyclopropylpropane-1,2-dione is widely used in scientific research due to its unique chemical properties. It is a versatile compound that can be used in a variety of applications such as organic synthesis, catalysis, and drug discovery. It is also used as a building block for the synthesis of more complex organic compounds.

properties

CAS RN

15940-89-3

Product Name

1-Cyclopropylpropane-1,2-dione

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-cyclopropylpropane-1,2-dione

InChI

InChI=1S/C6H8O2/c1-4(7)6(8)5-2-3-5/h5H,2-3H2,1H3

InChI Key

LYGCEXZUGZMYCQ-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)C1CC1

Canonical SMILES

CC(=O)C(=O)C1CC1

Other CAS RN

15940-89-3

synonyms

1-Cyclopropylpropane-1,2-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.